molecular formula C12H16BrN3O B2407778 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide CAS No. 1423724-24-6

4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide

Cat. No.: B2407778
CAS No.: 1423724-24-6
M. Wt: 298.184
InChI Key: VNJXZJJGMKNKQO-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Properties

IUPAC Name

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-12(2,3)10(6-14)15-11(17)9-5-8(13)7-16(9)4/h5,7,10H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXZJJGMKNKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: The pyrrole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated pyrrole can then be reacted with an appropriate amine to introduce the carboxamide group.

    Introduction of the cyano group: This can be done through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound serves as a scaffold for developing pharmaceuticals targeting neurological disorders and inflammatory conditions. The presence of the bromine atom and cyano group enhances its reactivity and potential interactions with biological targets.

Case Studies

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. One study demonstrated that a related compound significantly reduced amyloid-beta toxicity in neuronal cell cultures.
  • Anti-inflammatory Properties : Another study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases.

Materials Science Applications

Synthesis of Novel Polymers
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide can be employed as a building block in synthesizing advanced materials, including organic electronic materials due to its electronic properties.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesApplication AreaNotes
4-Bromo-1-methylpyrrole-2-carboxamideLacks cyano groupLimited pharmaceutical applicationsLess reactive
N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamideLacks bromine atomPotentially less effective in biological interactionsAltered properties
4-Bromo-N-(2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamideLacks cyano groupLimited applicationsReduced binding affinity

Organic Synthesis Applications

As an intermediate in organic synthesis, this compound facilitates the production of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile reagent in synthetic pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyano and carboxamide groups could play crucial roles in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylpyrrole-2-carboxamide: Lacks the cyano group, which might affect its reactivity and binding properties.

    N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide: Lacks the bromine atom, which could influence its substitution reactions.

    4-Bromo-N-(2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide: Lacks the cyano group, potentially altering its chemical and biological properties.

Biological Activity

4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole derivatives class. Its unique structure, characterized by the presence of a bromine atom, a cyano group, and a carboxamide moiety, positions it as a potential candidate for various biological applications. This article examines the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
  • Bromination : Conducted using bromine or N-bromosuccinimide (NBS).
  • Amidation : The brominated pyrrole is reacted with an amine to introduce the carboxamide group.
  • Cyano Group Introduction : Performed via nucleophilic substitution using cyanide sources like sodium cyanide.

Medicinal Chemistry Applications

This compound has shown promise in several areas of medicinal chemistry:

  • Neurological Disorders : Its structure suggests potential interactions with neurotransmitter receptors or enzymes involved in neurological pathways.
  • Anti-inflammatory Properties : The carboxamide group may contribute to anti-inflammatory effects by modulating inflammatory pathways.
  • Anticancer Activity : Preliminary studies indicate that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The bromine atom enhances electrophilicity, while the cyano and carboxamide groups may facilitate binding to biological targets. This dual functionality could allow for modulation of enzyme activity or receptor signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-1-methylpyrrole-2-carboxamideLacks cyano groupReduced reactivity and binding properties
N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamideLacks bromine atomAltered substitution reactions
4-Bromo-N-(2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamideLacks cyano groupPotentially diminished biological efficacy

Case Studies

Recent research highlights the efficacy of pyrrole derivatives in various biological assays:

  • Anticancer Studies : A study demonstrated that pyrrole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
  • Anti-inflammatory Activity : In vitro assays showed that compounds similar to this compound inhibited pro-inflammatory cytokines in macrophages.
  • Neuroprotective Effects : Research indicated that pyrrole derivatives could inhibit monoamine oxidase B (MAO-B), suggesting potential use in treating neurodegenerative diseases.

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